molecular formula C18H19NO6 B2825663 4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2200186-61-2

4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2825663
CAS RN: 2200186-61-2
M. Wt: 345.351
InChI Key: ROCKZFGDRKSXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as DMBO-DTP, is a novel compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a complex process that involves several steps, and it has been studied extensively to determine its mechanism of action and potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization of Azetidinone Derivatives

Azetidinone derivatives, including those related to 4-((1-(3,5-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized in various studies. These compounds often exhibit significant biological activities, such as antibacterial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. For instance, Chopde et al. (2012) described the preparation of azetidinone analogues that displayed promising antibacterial activities against certain bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Chopde, Meshram, & Pagadala, 2012). El-Sawy et al. (2014) further explored the synthesis of 4,6-dimethoxybenzofuran derivatives, demonstrating significant anti-inflammatory, analgesic, and anticonvulsant activities, underscoring the therapeutic potential of these compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Anticancer Activities of Carboxamide Derivatives

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has identified compounds with potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Deady et al. (2003) reported that most compounds in their study were potent cytotoxins, with some having IC(50) values less than 10 nM, suggesting high efficacy in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Antioxidant Properties

Azetidinone compounds have also been synthesized for their antimicrobial and antioxidant properties. Mistry and Desai (2005) synthesized azetidinone compounds using conventional and microwave techniques and found them to have significant antibacterial activity against various pathogens (Mistry & Desai, 2005). Moreover, Pillai et al. (2019) conducted a comprehensive study on Schiff bases containing 1,2,4-triazole and pyrazole rings, revealing significant antioxidant and α-glucosidase inhibitory activities, which could offer therapeutic benefits in managing oxidative stress and diabetes (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, El Abbes Faouzi, & Ansar, 2019).

properties

IUPAC Name

4-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-11-4-15(8-17(20)24-11)25-16-9-19(10-16)18(21)12-5-13(22-2)7-14(6-12)23-3/h4-8,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCKZFGDRKSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one

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